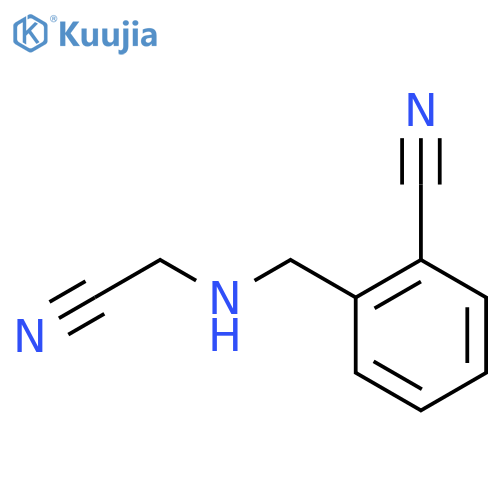

Cas no 1263281-47-5 (2-(((Cyanomethyl)amino)methyl)benzonitrile)

1263281-47-5 structure

商品名:2-(((Cyanomethyl)amino)methyl)benzonitrile

2-(((Cyanomethyl)amino)methyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(((Cyanomethyl)amino)methyl)benzonitrile

- 2-((cyanomethylamino)methyl)benzonitrile

- 2-[(cyanomethylamino)methyl]benzonitrile

- DB-364459

- 2-[(Cyanomethyl-amino)-methyl]-benzonitrile

- AKOS015902207

- 1263281-47-5

- DTXSID70677566

- 2-{[(Cyanomethyl)amino]methyl}benzonitrile

-

- インチ: InChI=1S/C10H9N3/c11-5-6-13-8-10-4-2-1-3-9(10)7-12/h1-4,13H,6,8H2

- InChIKey: ROPLNQPOZDAPPI-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(CNCC#N)C(=C1)C#N

計算された属性

- せいみつぶんしりょう: 171.079647300g/mol

- どういたいしつりょう: 171.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 59.6Ų

2-(((Cyanomethyl)amino)methyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD12156877-1g |

2-(((Cyanomethyl)amino)methyl)benzonitrile |

1263281-47-5 | 95+% | 1g |

$491 | 2024-07-23 | |

| Alichem | A019094725-1g |

2-(((Cyanomethyl)amino)methyl)benzonitrile |

1263281-47-5 | 95% | 1g |

437.09 USD | 2021-06-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1804203-1g |

2-(((Cyanomethyl)amino)methyl)benzonitrile |

1263281-47-5 | 98% | 1g |

¥4252.00 | 2024-08-09 |

2-(((Cyanomethyl)amino)methyl)benzonitrile 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

1263281-47-5 (2-(((Cyanomethyl)amino)methyl)benzonitrile) 関連製品

- 1159883-00-7(Isoindoline-4-carbonitrile)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量